![molecular formula C23H23N3 B5878083 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline (BBM) is a compound that belongs to the benzimidazole family. It is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline is not fully understood. However, it has been proposed that N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been found to have several biochemical and physiological effects. In animal models, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been found to reduce tumor growth and inflammation. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been found to have antioxidant properties. In vitro studies have shown that N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline in lab experiments is its high purity and high yield synthesis. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline is also stable under normal laboratory conditions. However, one of the limitations of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline. In the field of medicinal chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be further studied for its potential as an anticancer agent and anti-inflammatory agent. The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can also be further elucidated. In the field of material science, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be further studied for its potential as a fluorescent probe for the detection of metal ions. Overall, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has great potential for various applications in scientific research.
Méthodes De Synthèse
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be synthesized using a simple two-step process. The first step involves the reaction of 2-aminobenzimidazole with benzyl chloride to form 1-benzyl-1H-benzimidazole. The second step involves the reaction of 1-benzyl-1H-benzimidazole with 3,4-dimethylaniline to form N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline. The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has potential applications in various fields of scientific research. In the field of medicinal chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In the field of material science, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-17-12-13-20(14-18(17)2)24-15-23-25-21-10-6-7-11-22(21)26(23)16-19-8-4-3-5-9-19/h3-14,24H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCMFHSQUTXWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

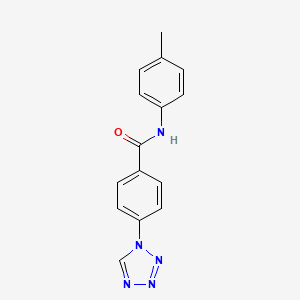
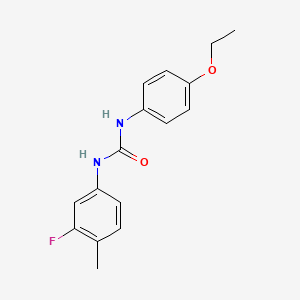
![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5878013.png)
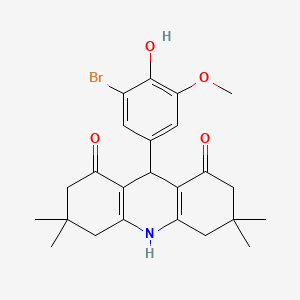
![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5878021.png)
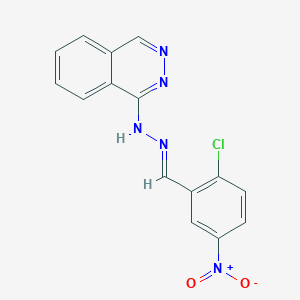
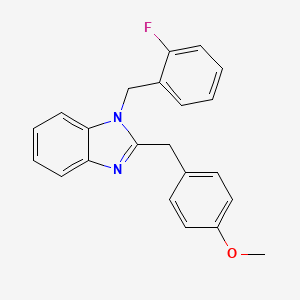
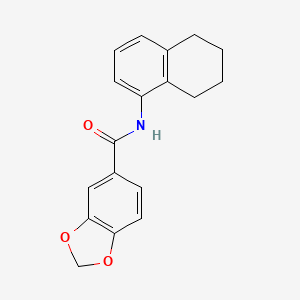
![methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5878055.png)
![4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878063.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5878067.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5878076.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B5878082.png)
![N'-(2-furylmethylene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5878089.png)